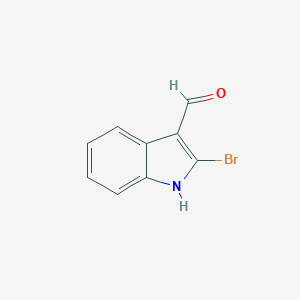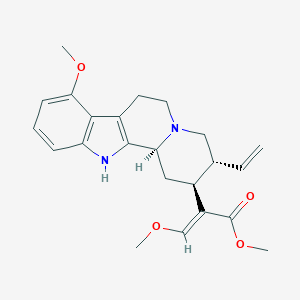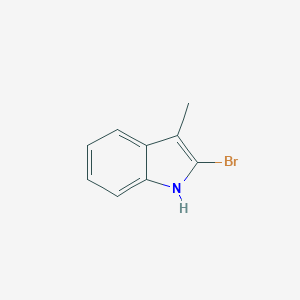
(4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate, also known as MCC, is a chemical compound that has been widely used in scientific research. MCC is a carbamate derivative that has been synthesized using various methods.
Wirkmechanismus
(4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate inhibits acetylcholinesterase by binding to its active site. This leads to the accumulation of acetylcholine in the synaptic cleft, which results in increased cholinergic neurotransmission. (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate has also been found to inhibit butyrylcholinesterase, another enzyme that breaks down acetylcholine.
Biochemical and Physiological Effects
(4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate has been shown to have various biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function. (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate has also been shown to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate has several advantages for lab experiments. It is a potent and selective inhibitor of acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholinesterase in various physiological and pathological conditions. (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate is also stable and can be easily synthesized using various methods.
However, there are some limitations to using (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate in lab experiments. It has been found to have low solubility in water, which can limit its use in some experiments. (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate can also be toxic at high concentrations, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the use of (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate in scientific research. (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate can be used to study the role of acetylcholinesterase in various neurological disorders such as epilepsy, multiple sclerosis, and Huntington's disease. (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate can also be used to study the effects of acetylcholinesterase inhibitors on cognitive function in healthy individuals and in patients with cognitive impairment.
In conclusion, (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate is a carbamate derivative that has been widely used in scientific research. It has been found to be a potent inhibitor of acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholinesterase in various physiological and pathological conditions. (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate has several advantages for lab experiments, but there are also some limitations to using it. There are several future directions for the use of (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate in scientific research, which can lead to a better understanding of its biochemical and physiological effects.
Synthesemethoden
(4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate can be synthesized using various methods. One of the commonly used methods is the reaction between 4-methoxybenzyl alcohol and 2-chlorophenyl isocyanate in the presence of a base such as triethylamine. The reaction leads to the formation of (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate, which can be purified using column chromatography. Other methods involve the use of different starting materials and reagents.
Wissenschaftliche Forschungsanwendungen
(4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate has been used in various scientific research studies. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. (4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate has been used to study the role of acetylcholinesterase in various physiological and pathological conditions such as Alzheimer's disease, Parkinson's disease, and myasthenia gravis.
Eigenschaften
CAS-Nummer |
199435-07-9 |
|---|---|
Produktname |
(4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate |
Molekularformel |
C15H14ClNO3 |
Molekulargewicht |
291.73 g/mol |
IUPAC-Name |
(4-methoxyphenyl)methyl N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C15H14ClNO3/c1-19-12-8-6-11(7-9-12)10-20-15(18)17-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18) |
InChI-Schlüssel |
OZBLKLCRFAEFJA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2Cl |
Synonyme |
Carbamic acid, (2-chlorophenyl)-, (4-methoxyphenyl)methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



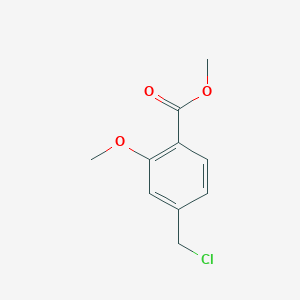
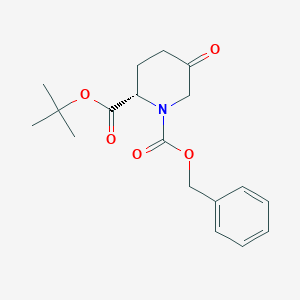
![4-Fluoro-2-(methylthio)benzo[d]thiazole](/img/structure/B174653.png)

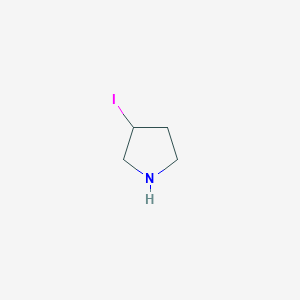

![2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B174663.png)


